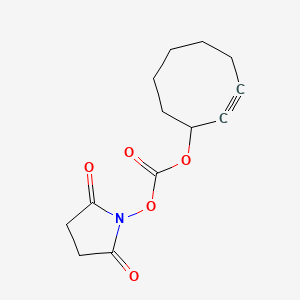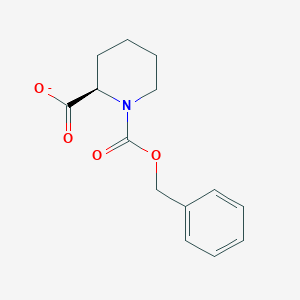
(R)-1-N-Cbz-pipecolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-N-Cbz-pipecolinic acid, also known as ®-1-N-carbobenzyloxy-pipecolinic acid, is a chiral derivative of pipecolinic acid. It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom of the pipecolinic acid. This compound is of significant interest in organic synthesis and medicinal chemistry due to its role as an intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-N-Cbz-pipecolinic acid typically involves the protection of the nitrogen atom in ®-pipecolinic acid with a benzyl carbamate group. One common method includes the reaction of ®-pipecolinic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: On an industrial scale, the production of ®-1-N-Cbz-pipecolinic acid follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: ®-1-N-Cbz-pipecolinic acid undergoes various chemical reactions, including:
Hydrolysis: The Cbz protecting group can be removed under acidic or basic conditions to yield ®-pipecolinic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: ®-pipecolinic acid.
Reduction: ®-1-N-Cbz-pipecolinol.
Substitution: Derivatives with different functional groups replacing the Cbz group.
Aplicaciones Científicas De Investigación
®-1-N-Cbz-pipecolinic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of peptides and peptidomimetics.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-1-N-Cbz-pipecolinic acid is primarily related to its role as a synthetic intermediate. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved depend on the nature of the final bioactive molecule synthesized from this compound.
Comparación Con Compuestos Similares
(S)-1-N-Cbz-pipecolinic acid: The enantiomer of ®-1-N-Cbz-pipecolinic acid, differing in the spatial arrangement of atoms.
N-Boc-pipecolinic acid: Another protected form of pipecolinic acid with a tert-butoxycarbonyl (Boc) group instead of a Cbz group.
N-Fmoc-pipecolinic acid: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness: ®-1-N-Cbz-pipecolinic acid is unique due to its specific chiral configuration and the presence of the Cbz protecting group, which offers distinct reactivity and stability compared to other protected pipecolinic acids. This makes it particularly valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.
Propiedades
Fórmula molecular |
C14H16NO4- |
|---|---|
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
(2R)-1-phenylmethoxycarbonylpiperidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/p-1/t12-/m1/s1 |
Clave InChI |
ZSAIHAKADPJIGN-GFCCVEGCSA-M |
SMILES isomérico |
C1CCN([C@H](C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CCN(C(C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


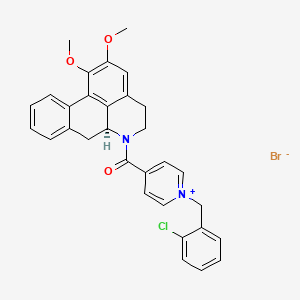
![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)
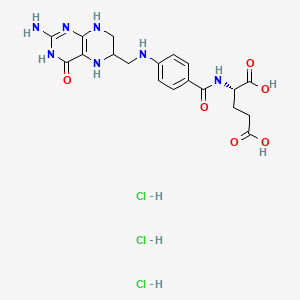



![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)


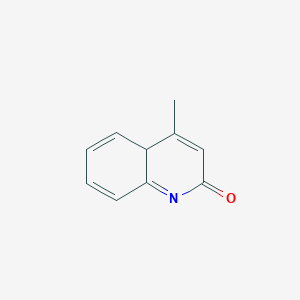
![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)

